molecular formula C4H6N4O B1303163 2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 63190-93-2

2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B1303163
CAS RN: 63190-93-2
M. Wt: 126.12 g/mol
InChI Key: KHRMZGYSACOJJH-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-1-yl)acetamide” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . These compounds were rationally designed, synthesized, characterized, and tested against various fungi in vivo .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

1,2,4-triazole derivatives have shown promising results in various chemical reactions . For instance, they have been used in the design, synthesis, and evaluation of novel anticancer agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, some compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Anticancer Applications

The 1,2,4-triazole derivatives, including 2-(1H-1,2,4-triazol-1-yl)acetamide, have shown promising anticancer properties . They have been synthesized and evaluated against human cancer cell lines such as MCF-7, Hela, and A549 . Some compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antimicrobial Applications

Triazole compounds, including 2-(1H-1,2,4-triazol-1-yl)acetamide, have been found to have antimicrobial properties . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Antifungal Applications

Triazole-containing drugs, such as fluconazole and voriconazole, have been used as antifungal agents . The triazole nucleus is present as a central structural component in these drug classes .

Anti-inflammatory Applications

1,2,4-Triazole compounds have been found to have anti-inflammatory properties . They are used as core molecules for the design and synthesis of many medicinal compounds .

Antidiabetic Applications

1,2,4-Triazole compounds, including 2-(1H-1,2,4-triazol-1-yl)acetamide, have been used in the development of antidiabetic agents . They have been found to have therapeutic potential in this area .

Antihypertensive Applications

Triazole-containing drugs, such as trapidil, have been used as antihypertensive agents . The triazole nucleus is present as a central structural component in these drug classes .

Antidepressant Applications

Triazole-containing drugs, such as trazodone and nefazodone, have been used as antidepressants . The triazole nucleus is present as a central structural component in these drug classes .

Antiepileptic Applications

Triazole-containing drugs, such as rufinamide, have been used as antiepileptic agents . The triazole nucleus is present as a central structural component in these drug classes .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in some studies . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Therefore, further investigations on the scaffold of 1,2,4-triazole derivatives are needed to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-4(9)1-8-3-6-2-7-8/h2-3H,1H2,(H2,5,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRMZGYSACOJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-(1H-1,2,4-triazol-1-yl)acetamide a potential candidate for antimicrobial agents?

A1: Research suggests that incorporating a 1,2,4-triazole ring into a compound's structure can enhance its antimicrobial activity. [] In the study by [], researchers synthesized a series of compounds containing both a 1,2,4-triazole ring and a specific acryloyl group. These compounds, including derivatives of 2-(1H-1,2,4-triazol-1-yl)acetamide, were then tested against various bacterial and fungal strains. The results showed promising antibacterial activity for some of the synthesized compounds, indicating their potential as antimicrobial agents.

Q2: How was 2-(1H-1,2,4-triazol-1-yl)acetamide synthesized and characterized in the lab?

A2: One study [] details a specific synthesis route for 2-(1H-1,2,4-triazol-1-yl)acetamide. The process involves first preparing 1,2,4-triazole potassium salt by reacting 1,2,4-triazole with potassium hydrate, using toluene to remove water formed during the reaction. This salt is then reacted with 2-chloro-N-methylacetamide (synthesized separately from methyl 2-chloroacetate and methylamine) in acetonitrile to yield the final product. The researchers optimized the reaction conditions, achieving a yield of 87.5%. They then confirmed the product's identity using various spectroscopic techniques, including ¹H NMR, MS, IR, and elemental analysis. []

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